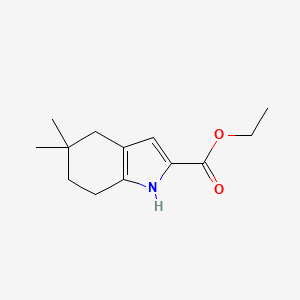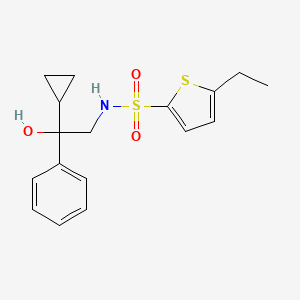
methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate, commonly known as MIH, is a synthetic compound that has been extensively studied for its various biochemical and physiological effects. MIH is a sulfonamide derivative that has been found to have potential therapeutic applications in cancer treatment, neurodegenerative disorders, and inflammation. The purpose of
作用機序
The mechanism of action of MIH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MIH has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. MIH has also been found to inhibit the activity of monoamine oxidase B, which is involved in the metabolism of dopamine and other neurotransmitters. Inhibition of monoamine oxidase B has been found to have neuroprotective effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
MIH has been found to have various biochemical and physiological effects. In cancer cells, MIH has been found to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. MIH has also been found to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor. In neurodegenerative disorders, MIH has been found to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and inflammatory cytokines. MIH has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of MIH is that it has been extensively studied for its various biochemical and physiological effects, and its synthesis method has been optimized to obtain high yields and purity. However, one of the limitations of MIH is that its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
将来の方向性
MIH has potential therapeutic applications in cancer treatment, neurodegenerative disorders, and inflammation. Future research should focus on identifying the molecular targets and signaling pathways of MIH, optimizing its pharmacokinetics and pharmacodynamics, and evaluating its efficacy and safety in preclinical and clinical studies. MIH also has potential applications in other diseases, such as cardiovascular diseases and metabolic disorders, and future research should explore these potential applications.
合成法
The synthesis of MIH involves the reaction of 4-aminobenzoic acid with methyl chloroformate to obtain methyl 4-aminobenzoate. The intermediate is then reacted with 2-(1-methyl-1H-indol-5-yl)ethan-1-amine and sulfamic acid to obtain MIH. The synthesis method has been optimized to obtain high yields of MIH with high purity.
科学的研究の応用
MIH has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative disorders, and inflammation. In cancer treatment, MIH has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MIH has also been found to have neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and MIH has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
特性
IUPAC Name |
methyl 4-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-10-9-14-11-15(5-8-17(14)21)18(22)12-20-27(24,25)16-6-3-13(4-7-16)19(23)26-2/h3-11,18,20,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGKVJKCVVUDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

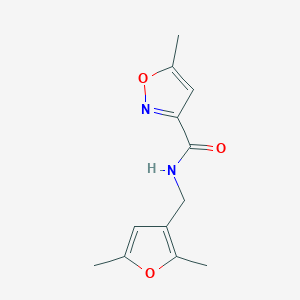
![3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2704056.png)
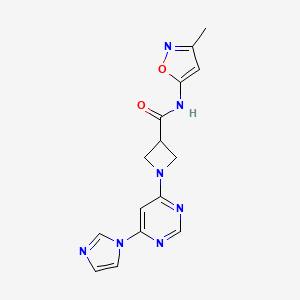
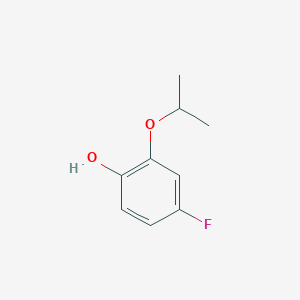
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone](/img/structure/B2704060.png)
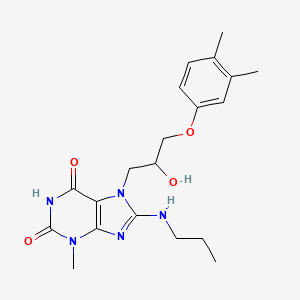
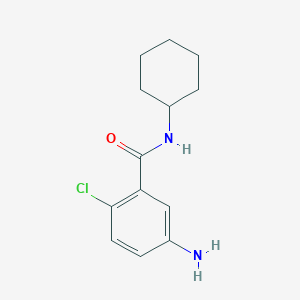
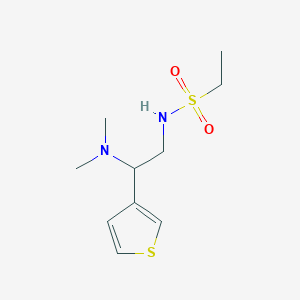
![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2704070.png)
![2-[3-(2-Methoxyphenyl)-4-oxochromen-7-yl]oxyacetamide](/img/structure/B2704072.png)
